Cyclooct-4-en-1-yl acetate
Description
Contextualization within Cyclooctene (B146475) Derivatives
Cyclooctene and its derivatives are a fascinating class of molecules due to the significant ring strain inherent in their eight-membered structure. This strain, particularly in the trans isomer, leads to high reactivity, which is harnessed in various chemical transformations. Cyclooctene can exist as both cis and trans isomers, with the trans isomer being particularly reactive due to its twisted double bond. nih.gov This reactivity is a hallmark of cyclooctene derivatives and is central to their utility in synthesis. nih.gov
Cyclooctene derivatives are employed in a variety of applications, from the production of polymers like polyoctenamers to their use as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of functional groups, such as the acetate (B1210297) in cyclooct-4-en-1-yl acetate, provides a handle for further chemical modifications, expanding the synthetic possibilities.
Significance as a Synthetic Intermediate and Precursor in Organic Synthesis
The primary significance of this compound lies in its role as a synthetic intermediate. The acetate group can be easily hydrolyzed to the corresponding alcohol, (Z)-cyclooct-4-en-1-ol, or participate in various substitution and transformation reactions. vulcanchem.com For instance, the alcohol can be oxidized to the ketone, 4-cycloocten-1-one, which is a precursor for other functionalized cyclooctane (B165968) systems. vulcanchem.com
Furthermore, the double bond within the cyclooctene ring can undergo a variety of addition reactions, such as epoxidation, hydrogenation, and cycloadditions. This dual reactivity of the acetate and the double bond makes this compound a versatile starting material for constructing complex molecules with defined stereochemistry.
Overview of Academic Research Trajectories
Academic research involving this compound and related cyclooctene derivatives has followed several key trajectories. A significant area of focus has been the development of efficient and stereoselective synthetic methods to access these compounds. This includes the photochemical isomerization of cis-cyclooctenes to the more reactive trans-isomers, a process that has been significantly improved through the use of flow chemistry and metal complexation. nih.govchemrxiv.org
Another major research avenue is the application of cyclooctene derivatives, particularly trans-cyclooctenes, in bioorthogonal chemistry. nih.gov The rapid and highly selective reaction of trans-cyclooctenes with tetrazines, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, has become a powerful tool for labeling and imaging biomolecules in living systems. ru.nl Research continues to explore new derivatives with enhanced reactivity and improved physicochemical properties for these applications. chemrxiv.org Additionally, the use of cyclooctene derivatives in the synthesis of natural products and other complex target molecules remains an active area of investigation. vulcanchem.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 22445-58-5 |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (Z)-cyclooct-4-en-1-yl acetate |
Data sourced from guidechem.comchemicalbook.com
Table 2: Related Cyclooctene Derivatives and their Applications
| Compound Name | Key Feature/Application |
| trans-Cyclooctene (B1233481) | Highly reactive dienophile in bioorthogonal chemistry. nih.gov |
| (Z)-Cyclooct-4-en-1-ol | Precursor for esterification and oxidation reactions. vulcanchem.com |
| trans-Cyclooct-4-enone | Used in stereocontrolled 1,2-addition reactions. chemrxiv.org |
| Ethyl cyclooct-4-ene-1-carboxylate | Intermediate in polymer and fragrance synthesis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h2-3,10H,4-8H2,1H3/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXPNSOYZOCHH-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC=CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CCC/C=C\CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318874 | |
| Record name | 1-Acetoxy-4-cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22445-58-5 | |
| Record name | 1-Acetoxy-4-cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22445-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooct-4-en-1-yl acetate | |
| Source | ChemIDplus | |
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| Record name | NSC119517 | |
| Source | DTP/NCI | |
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| Record name | 1-Acetoxy-4-cyclooctene | |
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| Record name | Cyclooct-4-en-1-yl acetate | |
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Synthetic Methodologies for Cyclooct 4 En 1 Yl Acetate and Key Precursors
Direct Esterification Approaches
The most straightforward method to synthesize cyclooct-4-en-1-yl acetate (B1210297) is through the direct esterification of its corresponding alcohol, cyclooct-4-enol (B35093).
Esterification of Cyclooct-4-enol
The esterification of cyclooct-4-enol is typically achieved by reacting it with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction substitutes the hydroxyl group of the alcohol with an acetate group. A common procedure involves stirring a solution of the alcohol with the acetylating agent, often in the presence of a base or catalyst to facilitate the reaction. semanticscholar.org For instance, the acetylation of alcohols using acetic anhydride is a widely employed transformation in organic chemistry for the protection of hydroxyl groups.
Role of Catalysts and Additives
To enhance the efficiency of the esterification, various catalysts and additives can be employed. Bases like pyridine (B92270) or triethylamine (B128534) are frequently used to neutralize the acidic byproduct of the reaction, such as acetic acid when using acetic anhydride, thereby driving the equilibrium towards the product. semanticscholar.org
4-Dimethylaminopyridine (DMAP) is a particularly effective catalyst for acetylation, often used in small amounts along with a stoichiometric base. semanticscholar.org Its high catalytic activity stems from the formation of a highly reactive N-acetylpyridinium intermediate. Other catalysts reported for acetylation reactions include cobalt(II) chloride, magnesium iodide, and various solid-supported reagents. In some instances, even simple and inexpensive reagents like sodium acetate trihydrate can effectively catalyze the acetylation of alcohols and phenols under solvent-free conditions. researchgate.net Iodine has also been reported as a mild and efficient catalyst for the acetylation of alcohols with acetic anhydride at room temperature.
Synthesis via Ring-Opening Reactions
An alternative synthetic strategy involves the ring-opening of a suitable epoxide precursor.
From Epoxides (e.g., 9-oxabicyclo[6.1.0]non-4-ene)
The epoxide 9-oxabicyclo[6.1.0]non-4-ene, also known as cis-cyclooctene oxide, serves as a key precursor for cyclooct-4-en-1-yl acetate and its derivatives. mdpi.comtandfonline.com This epoxide can be synthesized from the epoxidation of cycloocta-1,5-diene (B8815838) using reagents like meta-chloroperbenzoic acid (m-CPBA).
The ring-opening of this epoxide with an acetate nucleophile can yield a substituted cyclooctenol derivative. A noteworthy method involves the use of alumina (B75360) to promote the opening of medium-ring epoxides. tandfonline.comtandfonline.com For example, treating cis-cyclooctene oxide with acetic acid in the presence of chromatographic γ-alumina at room temperature can lead to the formation of trans-2-acetoxycyclooctanol stereospecifically and in good yield. tandfonline.com This heterogeneous method is often preferred over homogeneous reactions which can be prone to transannular side reactions. tandfonline.com
Stereoselective Synthesis and Kinetic Resolution
The synthesis of enantiomerically pure or enriched this compound is of significant interest. This is often achieved through the kinetic resolution of a racemic precursor, such as cyclooct-4-enol.
Enantioselective Acetylation via Biocatalysis (Lipases)
Biocatalysis, particularly the use of lipases, has emerged as a powerful tool for the kinetic resolution of racemic alcohols. nih.gov Lipases are enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents. nih.gov In a typical kinetic resolution process, one enantiomer of the racemic alcohol is preferentially acylated by the lipase (B570770), leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, both in enantiomerically enriched forms.
For example, the kinetic resolution of racemic alcohols using lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and an acyl donor such as vinyl acetate is a well-established method. nih.govcore.ac.uk The reaction conditions, including the choice of lipase, solvent, and temperature, can be optimized to achieve high conversion and enantiomeric excess. nih.gov The use of microwave irradiation has also been shown to sometimes enhance the rate and selectivity of lipase-catalyzed resolutions. mdpi.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for obtaining chiral molecules. nih.gov
Microwave-Assisted Approaches in Kinetic Resolution
Microwave irradiation has emerged as a significant tool in enhancing the efficiency of lipase-catalyzed kinetic resolutions of cyclooctene (B146475) derivatives. nih.govnih.gov This technology can influence enzyme activity and stability, leading to improved reaction rates and enantioselectivities, often referred to as non-thermal microwave effects. researchgate.net
The kinetic resolution of racemic compounds like (Z)-cyclooct-5-ene-1,2-diol and (Z)-2-acetoxycyclooct-4-enyl acetate benefits from the application of microwave heating. nih.govnih.gov Studies have explored various parameters, including the type of lipase, temperature, and microwave power, to optimize the synthesis of highly enriched or enantiopure diols and diesters. nih.govnih.govresearchgate.net For instance, lipases such as those from Candida antarctica (CaLB) and Pseudomonas cepacia (PS) are commonly employed. nih.govresearchgate.net
In the lipase-catalyzed resolution of racemic (Z)-cyclooct-5-ene-1,2-diol, microwave irradiation at 50 °C (15 W) resulted in a higher conversion compared to conventional heating methods. nih.gov Specifically, the reaction yielded (1S,2S)-monoacetate at 41% with 50% enantiomeric excess (ee) and the corresponding (1R,2R)-diol at 57% with 35% ee. nih.gov In contrast, conventional heating at the same temperature showed poor conversion (6%) and lower enantiomeric purity. nih.gov The effectiveness of microwave assistance is, however, temperature-dependent, with higher temperatures sometimes leading to a loss of enzymatic activity. nih.gov
Similarly, for the kinetic resolution of racemic (Z)-2-acetoxycyclooct-4-enyl acetate, repeated enzymatic hydrolysis under microwave irradiation (50 °C, 5 W) using CaLB proved effective. researchgate.net After a third enrichment cycle, the (1R,2R)-diacetate was obtained with an enantiomeric excess greater than 99%. researchgate.net These findings underscore the potential of microwave-assisted enzymatic methods to achieve high enantiopurity in a more efficient manner. uq.edu.aublucher.com.br
Table 1: Comparison of Conventional vs. Microwave-Assisted Lipase-Catalyzed Resolution of rac-(Z)-cyclooct-5-ene-1,2-diol nih.gov
| Heating Method | Temperature (°C) | Power (W) | Conversion (%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Conventional | 50 | N/A | 6 | (1S,2S)-monoacetate | - | 45 |
| Conventional | 50 | N/A | 6 | (1R,2R)-diol | - | 3 |
| Microwave | 50 | 15 | - | (1S,2S)-monoacetate | 41 | 50 |
| Microwave | 50 | 15 | - | (1R,2R)-diol | 57 | 35 |
Isolation and Enantioenrichment of Stereoisomers
The isolation and enantioenrichment of stereoisomers of this compound and its precursors are critical for obtaining enantiomerically pure compounds. Various techniques are employed, with chiral chromatography and separation of diastereomeric derivatives being prominent methods.
trans-Cyclooctene (B1233481) derivatives possess planar chirality due to the twisted double bond, and their enantiomers can be separated. nih.govwikipedia.orgstackexchange.com The barrier to racemization for trans-cyclooctene is significant, allowing for the isolation of stable enantiomers at room temperature. nih.govstackexchange.com
One common strategy for isolation involves the complexation of the trans-isomer with silver nitrate (B79036) (AgNO₃). wikipedia.orgtennessee.edu During photoisomerization from the cis- to the trans-isomer, the reaction mixture can be passed through a column containing AgNO₃ impregnated on silica (B1680970) gel. tennessee.edunih.govresearchgate.net The trans-isomer is selectively retained through complexation with silver ions, while the cis-isomer is returned to the reaction vessel for further isomerization. nih.govnih.govresearchgate.net The captured trans-isomer can then be liberated by treatment with ammonium (B1175870) hydroxide (B78521). nih.gov
For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool. nih.govrsc.org For instance, the enantiomers of (E)-4- researchgate.netorthocyclophene, a trans-cyclooctene derivative, have been successfully separated using chiral HPLC. nih.gov Similarly, chiral gas chromatography (GC) can be utilized for the analysis and separation of volatile chiral compounds. rsc.org
The separation of diastereomers is another effective approach. When a racemic cyclooctene derivative reacts with a chiral resolving agent, a pair of diastereomers is formed, which can then be separated by standard chromatographic techniques like flash column chromatography due to their different physical properties. google.comtu-darmstadt.de Following separation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched cyclooctene derivative. google.com For example, the axial and equatorial diastereomers of 5-hydroxy-trans-cyclooctene, produced during photoisomerization, are separable via normal phase flash chromatography. nih.govtu-darmstadt.de
Photoisomerization Strategies for Cyclooctene Derivatives
Sensitized Photoisomerization to trans-Cyclooctenes
The synthesis of trans-cyclooctenes from their more stable cis-isomers is commonly achieved through sensitized photoisomerization. nih.govnih.gov This method involves irradiating a solution of the cis-cyclooctene derivative with UV light in the presence of a photosensitizer. rsc.orgbas.bg Aromatic esters, such as methyl benzoate (B1203000) or ethyl benzoate, are often used as singlet sensitizers for this transformation. nih.govrsc.orgbas.bg
The mechanism involves the sensitizer (B1316253) absorbing light energy and transferring it to the cis-alkene, promoting it to an excited state. rsc.org This excited species can then relax to either the cis- or trans-ground state. rsc.org The photoisomerization is a reversible process, leading to a photostationary state, which is a mixture of both isomers. nih.govacs.org To drive the reaction towards the desired trans-isomer, the product is typically removed from the equilibrium mixture as it forms. nih.gov
A widely adopted technique involves trapping the trans-cyclooctene isomer with silver nitrate (AgNO₃). wikipedia.orgnih.gov The trans-isomer forms a stable complex with silver ions, effectively removing it from the solution and shifting the equilibrium towards its formation. nih.govtennessee.edu The reaction is often performed by continuously circulating the reaction mixture through a column packed with AgNO₃ on a solid support like silica gel. nih.govnih.govbas.bg The cis-isomer, which forms a much weaker complex with silver, passes through and is subjected to further photoisomerization. bas.bg
The choice of sensitizer and reaction conditions can influence the efficiency and stereoselectivity of the process. nih.govrsc.org For example, chiral aromatic esters have been used to induce asymmetric cis-trans photoisomerization, suggesting the involvement of a chiral exciplex intermediate. rsc.org
Continuous Flow Photochemical Synthesis
Continuous flow photochemistry has become an invaluable method for the preparative synthesis of trans-cyclooctene derivatives, overcoming the low yields often associated with batch reactions. nih.govnih.govresearchgate.net This technique offers enhanced control over reaction parameters, improved safety, and scalability. ru.nlresearchgate.net
In a typical flow setup for cis-trans photoisomerization, a solution of the cis-cyclooctene derivative and a photosensitizer is pumped through a UV-transparent reactor, such as FEP (fluorinated ethylene (B1197577) propylene) tubing, which is irradiated with a UV lamp (e.g., at 254 nm). nih.govru.nl The key to achieving high yields of the trans-isomer is the integration of an in-line separation method to continuously remove the product from the reaction stream, thereby driving the unfavorable equilibrium towards the trans form. nih.govnih.gov
One highly effective approach is a closed-loop flow system coupled with a column containing silver nitrate (AgNO₃) on silica gel. nih.govnih.gov As the irradiated solution passes through the column, the newly formed trans-cyclooctene is selectively complexed and retained by the silver ions, while the unreacted cis-isomer is recycled back into the photoreactor. nih.govresearchgate.net This process continues until the starting material is consumed, after which the pure trans-product is liberated from the silver nitrate support. nih.gov This method has been successfully applied to synthesize a variety of functionalized trans-cyclooctenes, including 5-hydroxy-trans-cyclooctene. nih.gov
An alternative to the solid-supported silver nitrate column is a liquid-liquid extraction system. ru.nlresearchgate.net In this setup, the organic phase containing the cyclooctene isomers flows through the photoreactor and then comes into contact with an aqueous AgNO₃ solution. nih.govru.nl The trans-isomer is selectively extracted into the aqueous phase, while the organic phase containing the cis-isomer is returned to the flow system. nih.gov This method allows for easy scaling by maintaining a constant concentration of the cis-isomer through the external addition of substrate, enabling production rates of up to several grams per hour. ru.nl
Table 2: Comparison of Photoisomerization Methods for Cyclooctene Derivatives
| Method | Setup | Separation Technique | Key Advantages | Reference |
|---|---|---|---|---|
| Batch | Quartz flask with UV lamp | Post-reaction workup | Simple setup for small scale | nih.gov |
| Continuous Flow | UV-transparent tubing wrapped around a lamp | Solid-phase extraction (AgNO₃/Silica) | High yields, minimizes product degradation | nih.govnih.gov |
| Continuous Flow | UV-transparent tubing and extraction unit | Liquid-liquid extraction (Aqueous AgNO₃) | Scalable, constant substrate concentration | nih.govru.nl |
Chemical Reactivity and Mechanistic Investigations of Cyclooct 4 En 1 Yl Acetate and Its Derivatives
Reactivity as an Ester Functional Group
The ester functionality of cyclooct-4-en-1-yl acetate (B1210297) is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is central to the hydrolysis and transesterification reactions, and it provides a convenient route for the introduction of other functional groups.
Hydrolysis and Transesterification Reactions
Hydrolysis of cyclooct-4-en-1-yl acetate to its corresponding alcohol, cyclooct-4-en-1-ol (B7950028), can be achieved under both acidic and basic conditions, or through enzymatic catalysis. researchgate.netontosight.ai Basic hydrolysis is typically performed using aqueous solutions of strong bases like sodium hydroxide (B78521).
Enzymatic hydrolysis offers a milder and often stereoselective alternative. Lipases, a class of hydrolase enzymes, are particularly effective for this transformation. wikipedia.org For instance, the kinetic resolution of racemic (Z)-2-acetoxycyclooct-4-enyl acetate, a closely related derivative, has been extensively studied using various lipases. researchgate.net The use of immobilized Candida antarctica lipase (B570770) B (CaLB) under microwave irradiation has been shown to significantly enhance the conversion rates and enantioselectivity of the hydrolysis.
The following table summarizes the results of the CaLB-catalyzed hydrolysis of rac-diacetate 4 to the corresponding monoacetate 3b .
| Entry | Heating Mode | Temperature (°C) | Conversion (%) | Enantiomeric Excess of 3b (%) |
| 1 | Conventional | 35 | Trace | - |
| 2 | Conventional | 50 | Trace | - |
| 3 | Microwave | 50 | 20 | 97 |
| 4 | Microwave | 80 | 15 | 95 |
| Data sourced from a study on a related diacetate. beilstein-journals.org |
Transesterification, the process of exchanging the acetyl group with another alkoxy group, is another important reaction of the ester functionality. This reaction is typically catalyzed by acids or bases and is driven to completion by using a large excess of the new alcohol or by removing the liberated acetic acid or ethanol. wikipedia.orgorganic-chemistry.org For example, salicylic (B10762653) esters can be produced by the transesterification of a salicylic lower alkyl ester with an alcohol like cyclooct-4-en-1-ol in the presence of a tin-based catalyst. wikipedia.org While direct transesterification of this compound is less commonly reported, the principles of acid and base catalysis are applicable. wikipedia.org
Conversion to Other Functionalized Cyclooctene (B146475) Derivatives
The primary route for the conversion of this compound to other functionalized cyclooctene derivatives proceeds through its hydrolysis to cyclooct-4-en-1-ol. researchgate.netontosight.ai This alcohol serves as a versatile intermediate for the synthesis of a wide array of compounds. For instance, the hydroxyl group can be converted into an ether linkage. The synthesis of (Z)-2-(cyclooct-4-en-1-yloxy)ethan-1-ol has been reported, which can then undergo photoisomerization to the corresponding trans-cyclooctene (B1233481) derivative. nih.gov
Furthermore, the alcohol can be activated, for example, by conversion to a carbonate with 4-nitrophenyl chloroformate. This activated intermediate can then react with various nucleophiles, such as amines, to form carbamates. This strategy has been employed to synthesize derivatives like (1R, 4E)-cyclooct-4-en-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbamate. researchgate.net
Reactivity of the Cyclooctene Ring System
The C4-C5 double bond within the cyclooctene ring of this compound is a site of rich chemical reactivity, allowing for a variety of addition and rearrangement reactions.
Reactions of the Double Bond in the Cyclooctene Core
The double bond in the cyclooctene core can undergo typical alkene reactions. Catalytic hydrogenation of the double bond in the presence of a palladium on carbon (Pd/C) catalyst leads to the formation of the corresponding saturated cyclooctyl acetate. scispace.com
Halogenation of the double bond is also a feasible transformation. For instance, selective bromination of cycloocta-1,5-diene (B8815838) under acidic conditions yields 5-bromo-cyclooctene, suggesting that similar reactivity can be expected for this compound. beilstein-journals.org
Hydroboration-oxidation is another important reaction for the functionalization of the double bond. The hydroboration of cyclooctadiene followed by oxidation with hydrogen peroxide is known to produce cyclooctane-1,5-diol. acs.org A similar reaction with this compound would be expected to yield a diol, with the regioselectivity of the hydroxyl group addition being influenced by the steric and electronic environment of the double bond.
Epoxidation and Rearrangement Reactions
The double bond of the cyclooctene ring can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding epoxide. scispace.com This epoxide is a strained intermediate and is susceptible to rearrangement reactions, particularly under acidic conditions.
Acid-catalyzed rearrangement of the epoxide can lead to the formation of various products, including alcohols and ketones, through 1,3- and 1,5-hydride shifts. scispace.com The distribution of these products is dependent on the specific substrate and reaction conditions.
The following table illustrates the product distribution from the acid-catalyzed rearrangement of a related cyclooctene epoxide.
| Substrate | 1,3-Hydride Shift Product (%) | 1,5-Hydride Shift Product (%) | Major Product |
| Cyclooctene epoxide | 39 | 61 | Cyclooct-3-en-1-ol |
| Data sourced from a study on a related cyclooctene epoxide. scispace.com |
Radical Reactions
The cyclooctene ring system can participate in radical reactions. Intermolecular radical additions to the double bond have been reported. For example, the anti-Markovnikov hydroamination of cyclooctene can be achieved using N-hydroxyphthalimide and a phosphite (B83602) promoter, proceeding through a phthalimidyl radical intermediate. semanticscholar.org Similarly, the addition of N-chlorosulfonamides to cyclooctene under copper(I) catalysis has been shown to proceed via an amidyl radical, although the yields are modest due to steric hindrance. beilstein-journals.org
Radical cyclization reactions involving cyclooctene systems have also been explored. While the direct radical cyclization onto the cyclooctene ring can be challenging, cascade reactions initiated by a radical addition to a pendant group can lead to the formation of complex polycyclic structures. researchgate.netmanchester.ac.uk For instance, radical cascade cyclizations of substrates containing a cyclooctene moiety can be initiated by various radical precursors, leading to the construction of new ring systems. researchgate.net
Advanced Reaction Mechanisms in Related Cyclooctene Systems (Indirect Relevance)
While direct mechanistic studies on this compound are not extensively documented in publicly available research, a wealth of information exists for related cyclooctene systems. These studies, primarily focusing on highly reactive trans-cyclooctene derivatives, provide significant insights into the chemical behavior of the cyclooctene scaffold. The principles governing these reactions, particularly concerning ring strain and electronic effects, are broadly applicable and offer a framework for understanding the potential reactivity of this compound and its derivatives.
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation tool known for its rapid kinetics and high specificity. eur.nl This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile. nih.gov Strained alkenes, particularly trans-cyclooctene (TCO) and its derivatives, are highly effective dienophiles in this context. The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), resulting in the formation of a dihydropyridazine (B8628806) product. nih.goviris-biotech.de This dihydropyridazine can further isomerize. nih.gov
The kinetics of the IEDDA reaction between tetrazines and cyclooctenes are exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. iris-biotech.defrontiersin.org This rapid reactivity is a key feature, making it suitable for applications where low concentrations of reactants are used, such as in biological systems. iris-biotech.de The reaction rate is influenced by several factors, including the substituents on both the tetrazine and the cyclooctene. eur.nlrsc.org Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction, while electron-donating groups on the cyclooctene raise its HOMO energy, also leading to rate enhancement. eur.nlnih.gov
The reaction between trans-cyclooctene and a tetrazine can be extremely efficient, proceeding to completion even at micromolar concentrations. units.it For instance, the reaction of trans-cyclooctene with 3,6-di-(2-pyridyl)-s-tetrazine is reported to have a rate constant of 2000 M⁻¹s⁻¹. units.it The rate can be further accelerated by metallating the tetrazine; for example, coordinating a Re(CO)₃Cl fragment to a pyridyl-substituted tetrazine was shown to increase the reaction rate with trans-cyclooctene. rsc.orgresearchgate.net
| Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| trans-cyclooctene + 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | Room Temperature |
| trans-cyclooctene + [ReCl(CO)₃(TzPy)] | 2.80 ± 0.1 | 22 °C in 1,2-dichloroethane |
| Norbornene + dPy-Tz | ~0.2 | Aqueous |
| Vinylboronic acid + dPy-Tz | ~10 | Aqueous |
| Arylethynyltrifluoroborate + dPy-Tz | 21 | Aqueous with AlCl₃·6H₂O |
This table presents a selection of reported second-order rate constants for various IEDDA reactions, highlighting the significant rate enhancement observed with strained cyclooctenes compared to other dienophiles. The data is compiled from multiple sources for comparative purposes. rsc.orgacs.org
Ring strain is a dominant factor in accelerating the IEDDA reaction. rsc.org The high reactivity of trans-cyclooctene is largely attributed to the significant strain energy of its trans-double bond within the eight-membered ring. researchgate.net This strain is released upon cycloaddition, providing a powerful thermodynamic driving force. wikipedia.org Computational studies have shown that the half-chair conformation of trans-cyclooctene is significantly higher in energy than its ground state, contributing to its enhanced reactivity. comporgchem.com
The order of reactivity for various cycloalkenes in IEDDA reactions with tetrazines generally follows the trend of increasing ring strain: cyclohexene (B86901) < cis-cyclooctene < cyclopentene (B43876) < cyclobutene (B1205218) < trans-cyclooctene. unimi.it The strain energy of trans-cyclooctene is substantially higher than that of cis-cyclooctene, resulting in a reaction rate with tetrazines that is over 100,000 times faster. researchgate.net Further increasing the ring strain, for example by fusing a cyclopropane (B1198618) ring to the trans-cyclooctene (creating sTCO), can lead to even faster reaction rates. frontiersin.orgrsc.orgcomporgchem.com This is because the strained dienophile is pre-distorted into a conformation that more closely resembles the transition state of the reaction, thus lowering the activation energy. rsc.org
The initial product of the IEDDA reaction between a cyclooctene and a tetrazine is a 4,5-dihydropyridazine. nih.govuniversiteitleiden.nl This intermediate is often unstable and can undergo tautomerization to form more stable 1,4-dihydropyridazine or 2,5-dihydropyridazine isomers. universiteitleiden.nluniversiteitleiden.nl The specific pathway and the stability of the resulting isomers can be influenced by the substituents on the cyclooctene ring and the reaction conditions. nih.gov
For instance, in "click-to-release" strategies, a leaving group is placed at an allylic position on the trans-cyclooctene. universiteitleiden.nl Following the IEDDA reaction, tautomerization to the 1,4-dihydropyridazine intermediate facilitates the elimination of the leaving group. universiteitleiden.nlchemrxiv.orgamazonaws.com The rate of this elimination is dependent on the structure of the tetrazine and the TCO derivative. universiteitleiden.nl Mechanistic studies have shown that the conformation of the TCO derivative can directly influence the product distribution and the rate of tautomerization. For example, axial substituents on the TCO ring can participate in the tautomerization process, leading to the rapid formation of fluorescent 1,4-dihydropyridazine products. nih.gov In some cases, the 2,5-dihydropyridazine is the favored tautomer and the species responsible for the release mechanism. chemrxiv.orgamazonaws.com
Influence of Ring Strain on Reactivity
Strain-Promoted Click Chemistry Variants
The concept of using ring strain to accelerate reactions is central to several "click chemistry" variants beyond IEDDA. wikipedia.org Strain-promoted azide-alkyne cycloaddition (SPAAC), for example, utilizes strained cyclooctynes to react with azides without the need for a copper catalyst. wikipedia.org While not directly involving cyclooctenes, the underlying principle of strain-release is analogous.
More relevant are other strain-promoted reactions of alkenes. The high reactivity of the double bond in strained cyclooctenes makes them suitable partners in various cycloaddition reactions. These reactions are prized for their bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes. iris-biotech.de The development of increasingly strained and reactive cyclooctene derivatives continues to expand the toolkit of strain-promoted click chemistry. researchgate.net
Ring-Closing Metathesis (RCM) in Cyclooctane (B165968) Skeleton Construction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including the eight-membered rings found in cyclooctene derivatives. researchgate.netnih.gov This reaction, typically catalyzed by ruthenium or molybdenum complexes such as Grubbs' or Schrock's catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethene. nih.govorganic-chemistry.org
RCM has been successfully employed in the synthesis of various natural products containing a cyclooctene core. nih.gov However, the formation of eight-membered rings can be challenging compared to five- or six-membered rings. nih.gov The success of the RCM reaction is highly dependent on the substrate's conformation, which must allow the terminal olefins to come into proximity for the catalytic cycle to proceed. researchgate.net
The synthesis of trisubstituted double bonds within a cyclooctene ring via RCM is particularly difficult. nih.gov In some cases, unexpected reaction pathways can occur. For instance, attempts to form a 14-membered macrolactone via RCM of a triene unexpectedly yielded a cyclooctene as the major product, indicating that the reaction is under thermodynamic control and that the eight-membered ring was the more stable product. recercat.cat This highlights the intricate balance of factors that govern RCM reactions in the construction of complex cyclic systems.
Stereochemical Aspects and Conformational Analysis
Cis-Trans Isomerism of the Cyclooctene (B146475) Moiety
The cyclooctene ring is the smallest cycloalkene that can accommodate a stable trans double bond, leading to the existence of cis and trans geometrical isomers. pearson.com This isomerism is a defining characteristic of cyclooct-4-en-1-yl acetate (B1210297).
Cyclooct-4-en-1-yl acetate exists as two distinct geometrical isomers: (Z)-cyclooct-4-en-1-yl acetate (cis) and (E)-cyclooct-4-en-1-yl acetate (trans). The cis isomer is significantly more stable due to lower ring strain compared to the highly strained trans isomer. fiveable.meresearchgate.net The strain in the trans isomer results from the non-planar geometry required to accommodate the trans double bond within the eight-membered ring. fiveable.me
Interconversion between the cis and trans isomers does not occur spontaneously under normal conditions due to the high energy barrier for rotation around the double bond. However, this transformation can be achieved photochemically. bas.bg The photoisomerization of the precursor, cis-cyclooct-4-en-1-ol, to the trans isomer is a common synthetic strategy. bas.bg This process often involves irradiation with UV light in the presence of a sensitizer (B1316253), such as ethyl benzoate (B1203000). bas.bg The equilibrium of this reaction typically favors the more stable cis form, but the process can be driven toward the trans isomer by selectively trapping it. A common method involves the complexation of the trans-alkene with silver nitrate (B79036) (AgNO₃). bas.bg
A simplified procedure for this photoisomerization involves a two-phase cyclohexane/water system. During irradiation, the trans isomer is continuously extracted into the aqueous phase as a silver complex, effectively shifting the equilibrium towards the desired product. bas.bg
The synthesis of a specific geometric isomer of this compound is a key aspect of stereochemical control. The most prevalent method for obtaining the trans isomer is through the controlled photoisomerization of the readily available cis precursor. ru.nl
One advanced method employs a closed-loop flow photochemical reactor. In this system, a solution of the cis isomer is continuously passed through a column containing silver nitrate impregnated on silica (B1680970) gel while being irradiated. The trans isomer selectively binds to the silver ions, allowing for its separation and driving the conversion. bas.bg More recent developments have replaced the silver nitrate column with a liquid-liquid extraction module to make the process more efficient and scalable, enabling the production of several grams of the trans isomer per hour. ru.nl The subsequent acetylation of the resulting trans-cyclooct-4-en-1-ol yields (E)-cyclooct-4-en-1-yl acetate. ru.nl
Geometrical Isomers and Their Interconversion
Chirality and Enantiomerism
The molecule of this compound possesses a stereogenic center at the C1 position, the carbon atom to which the acetate group is attached. This is because the C1 carbon is bonded to four different groups: a hydrogen atom, the acetate group, and two different carbon pathways around the ring.
Furthermore, the trans isomer of cyclooctene exhibits a unique form of chirality known as planar chirality. uou.ac.inamazonaws.com This arises because the carbon chain must pass above and below the plane of the double bond, resulting in a twisted, non-superimposable mirror image. amazonaws.combeavon.org.uk Therefore, (E)-cyclooct-4-en-1-yl acetate is chiral due to both a chiral center (C1) and a chiral plane. This combination results in the existence of diastereomers. For instance, the synthesis of (E)-cyclooct-4-en-1-yl acetate from a chiral but racemic (Z)-cyclooct-4-en-1-ol leads to a mixture of diastereomers. ru.nl
The separation of enantiomers from a racemic mixture of this compound or its precursor alcohol can be achieved through enzymatic kinetic resolution. While direct resolution data for this specific acetate is limited, studies on closely related compounds provide a clear precedent.
For example, the kinetic resolution of racemic (Z)-2-acetoxycyclooct-4-enyl acetate has been successfully performed using lipases. mdpi.com Lipases are enzymes that can catalyze acyl transfer reactions enantioselectively. researchgate.net In one approach, the enantioselective hydrolysis of the racemic diacetate using a lipase (B570770) like Candida antarctica lipase B (CaLB) can yield an enantiomerically enriched diacetate and the corresponding monoacetate or diol. mdpi.com Conversely, the enantioselective acetylation of the corresponding diol, rac-(Z)-cyclooct-4-ene-1,2-diol, can also be used to separate enantiomers. mdpi.com These chemoenzymatic methods, often enhanced by microwave irradiation to increase reaction rates, are powerful tools for accessing enantiopure cyclooctene derivatives. mdpi.comresearchgate.net It is therefore highly probable that similar lipase-catalyzed enantioselective hydrolysis of racemic this compound or enantioselective acetylation of racemic cyclooct-4-en-1-ol (B7950028) can be employed for its resolution. vulcanchem.com
Presence of Chiral Centers in Derivatives
Conformational Dynamics of Cyclooctene Rings
The eight-membered ring of this compound is not planar and exists as a dynamic equilibrium of multiple conformations. Computational and spectroscopic studies have identified several low-energy conformations for the parent cis-cyclooctene ring. researchgate.netunits.it
The most stable conformations for cis-cyclooctene are typically described as twist-boat-chair and boat-boat forms. rsc.org A theoretical analysis identified at least four different stable conformations, all of which are chiral and can interconvert through ring-inversion processes. researchgate.netunits.it These interconversions, or pseudorotations, have energy barriers that can be studied by dynamic NMR spectroscopy. rsc.org
The presence of a substituent on the ring, such as the acetate group at C1, influences the conformational equilibrium. rsc.org Generally, substituents on cycloalkane rings prefer to occupy equatorial-like positions to minimize steric hindrance. msu.edu In the case of 1-substituted cyclooctenes, the size and electronic nature of the substituent affect the energy barriers of the different pseudorotation pathways. rsc.org For this compound, the acetate group is sterically demanding and will influence the relative energies of the possible ring conformations, favoring those where the substituent can adopt a pseudo-equatorial orientation to reduce non-bonded interactions. This conformational preference can, in turn, affect the reactivity of the molecule. fiveable.mersc.org
The table below summarizes key energetic data related to the isomerism of the parent cyclooctene.
| Property | cis-Cyclooctene | trans-Cyclooctene (B1233481) | Reference |
| Relative Stability | More stable | Less stable (higher ring strain) | fiveable.me |
| Heat of Hydrogenation (kcal/mol) | -22.98 ± 0.10 | -32.24 ± 0.21 | units.it |
Ring Strain and its Impact on Reactivity and Stability
The cyclooctene ring is notable for the significant difference in ring strain between its cis (Z) and trans (E) isomers. This strain is a critical factor governing the molecule's stability and reactivity. The trans-isomer is considerably more strained than the cis-isomer, which makes it more reactive. researchgate.netnih.gov This increased reactivity is a key feature in various chemical transformations, including bioorthogonal chemistry. nih.govresearchgate.net
| Isomer Configuration | Relative Ring Strain Energy (kcal/mol) | Implication on Reactivity |
| cis-Cyclooctene | 6.8 - 9.69 | Lower reactivity, more stable. |
| trans-Cyclooctene | 17.9 | Higher reactivity due to significant strain energy. |
Note: Data is for the parent cyclooctene molecule and serves as a reference for understanding the behavior of its derivatives. researchgate.netchemrxiv.org
Conformational Flexibility and Diastereomeric Forms
The presence of the acetate group at the C-1 position, which is a stereocenter, combined with the cis or trans configuration of the double bond at C-4, leads to the existence of diastereomers. For the trans-isomer, the acetate group can be oriented in either an axial-like or equatorial-like position relative to the ring's conformation. nih.gov These are distinct diastereomeric forms, often designated with descriptors like rel-(1R, 4E, pR) and rel-(1R, 4E, pS), which possess different physical and chemical properties. nih.gov The specific stereochemistry of the molecule, including the configuration of the acetate group, can influence the kinetics of its reactions. synvenio.com A patent application explicitly mentions the diastereoisomers of (E)-cyclooct-4-en-1-yl acetate as distinct chemical entities. google.com
| Conformation | Key Features |
| Crown | An energetically favorable conformation for some trans-cyclooctene derivatives. nih.gov |
| Half-Chair | A highly strained conformation that can be enforced by ring fusion, leading to increased reactivity. nih.gov |
The synthesis and isolation of specific diastereomers are important for applications where defined three-dimensional structure is crucial. nih.gov
Derivatization and Functionalization Strategies for Cyclooct 4 En 1 Yl Acetate Framework
Modification of the Ester Group
The acetate (B1210297) group in cyclooct-4-en-1-yl acetate is a primary site for chemical modification, allowing for the introduction of different functional groups or the alteration of the molecule's physical and chemical properties. Key transformations include hydrolysis, transesterification, and reduction.
Hydrolysis: The most fundamental modification is the hydrolysis of the acetate ester to yield cyclooct-4-en-1-ol (B7950028). This reaction is typically carried out under basic conditions, for instance, using a solution of sodium hydroxide (B78521) or potassium hydroxide in a protic solvent like methanol (B129727) or ethanol. The resulting alcohol is a crucial intermediate for further functionalization, including the introduction of bioorthogonal handles. nih.gov
Transesterification: The acetate group can be exchanged for other ester groups through transesterification. This reaction can be catalyzed by acids, bases, or enzymes. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst, such as a metal acetylacetonate (B107027) complex, can yield a new cyclooctenyl ester. google.com This allows for the tuning of properties like solubility and reactivity. Lipases can also be employed for the enantioselective hydrolysis or transesterification of related cyclooctenyl acetates, providing access to chiral building blocks. mdpi.comresearchgate.net
Reduction: The ester functionality can be reduced to a primary alcohol. While direct reduction of the acetate is possible, it is often more common to first hydrolyze the acetate to cyclooct-4-en-1-ol. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of directly reducing esters to alcohols. rsc.orgmasterorganicchemistry.combyjus.com This transformation converts the ester into a hydroxyl group, which can then be used for further synthetic manipulations.
| Modification | Reagents and Conditions | Product | Significance |
| Hydrolysis | NaOH or KOH in alcohol | Cyclooct-4-en-1-ol | Key intermediate for further functionalization. nih.gov |
| Transesterification | Alcohol, Acid/Base/Enzyme catalyst | New cyclooctenyl ester | Tuning of molecular properties. google.comresearchgate.net |
| Reduction | LiAlH₄ in an etheral solvent | Cyclooct-4-en-1-methanol | Conversion to a primary alcohol for further derivatization. byjus.com |
Functionalization of the Cyclooctene (B146475) Ring
The double bond within the cyclooctene ring is a key feature for a variety of functionalization reactions, including the introduction of bioorthogonal handles and the synthesis of complex, strained cyclic systems.
Introduction of Bioorthogonal Handles (e.g., Amine-reactive NHS esters for TCOs)
A significant application of the cyclooctene framework is in the field of bioorthogonal chemistry, particularly through the synthesis of trans-cyclooctene (B1233481) (TCO) derivatives. TCOs are highly strained alkenes that react rapidly with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry". researchgate.net This reaction is exceptionally fast and proceeds with high selectivity in biological systems.
The synthesis of TCO-based bioorthogonal handles often begins with a functionalized cyclooctene, such as cyclooct-4-en-1-ol, which can be derived from the hydrolysis of this compound. nih.gov The general strategy involves:
Photoisomerization: The cis-isomer of cyclooct-4-en-1-ol is converted to the highly strained trans-isomer via photochemical isomerization using UV light. researchgate.nettennessee.edu
Activation: The hydroxyl group of the resulting trans-cyclooct-4-en-1-ol is then activated for coupling. A common method is the reaction with N,N'-disuccinimidyl carbonate (DSC) or 4-nitrophenyl chloroformate to form an activated carbonate. researchgate.net
NHS Ester Formation: The activated TCO is then reacted with N-hydroxysuccinimide (NHS) to generate the amine-reactive TCO-NHS ester. nih.gov This NHS ester can readily react with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.
This synthetic route provides a powerful tool for labeling biomolecules for imaging, diagnostics, and therapeutic applications.
| Synthetic Step | Description | Key Reagents |
| Isomerization | Conversion of cis-cyclooctene to the strained trans-isomer. | UV light, photosensitizer |
| Activation | Activation of the hydroxyl group for subsequent coupling reactions. | N,N'-Disuccinimidyl carbonate (DSC), 4-nitrophenyl chloroformate |
| NHS Ester Formation | Creation of the amine-reactive handle for bioconjugation. | N-hydroxysuccinimide (NHS) |
Synthesis of Strained Cyclic Compounds
The eight-membered ring of this compound and its derivatives is conformationally flexible and can serve as a precursor for the synthesis of various strained bicyclic compounds through transannular reactions. These reactions involve the formation of a new bond across the ring, leading to the construction of fused or bridged ring systems.
A prominent example is the synthesis of bicyclo[3.3.0]octane derivatives. These structures are found in a number of natural products and are valuable building blocks in organic synthesis. lookchem.com The transannular cyclization of cyclooctene derivatives can be initiated by various reagents and conditions:
Acid-catalyzed cyclization: Treatment of cyclooctadiene with strong acids can lead to the formation of bicyclo[3.3.0]octene systems. researchgate.net
Iodine-induced cyclization: The reaction of 1,5-cyclooctadiene (B75094) with iodine can induce a transannular cyclization to yield functionalized bicyclo[3.3.0]octane derivatives. acs.org
Radical cyclization: Samarium(II) iodide (SmI₂) can mediate the transannular cyclization of cyclooctanone (B32682) derivatives containing an appropriately positioned double bond to form bicyclo[3.3.0]octanols with high diastereoselectivity. nih.gov
Base-induced rearrangement: The enantioselective deprotonation of cyclooctene oxides with a chiral base can trigger a rearrangement to form functionalized bicyclo[3.3.0]octan-2-ols. acs.org
These strategies highlight the utility of the cyclooctene framework present in this compound as a starting point for the construction of more complex and sterically constrained molecular architectures. mdpi.com
| Cyclization Strategy | Initiator/Reagent | Resulting Bicyclic System |
| Acid-catalyzed | Strong Acid | Bicyclo[3.3.0]octene |
| Iodine-induced | Iodine | Functionalized Bicyclo[3.3.0]octane |
| Radical-mediated | Samarium(II) iodide (SmI₂) | Bicyclo[3.3.0]octanol |
| Base-induced | Chiral Base | Functionalized Bicyclo[3.3.0]octan-2-ol |
Advanced Research Applications of Cyclooct 4 En 1 Yl Acetate in Organic Synthesis
Role in the Synthesis of Bioorthogonal Ligands (via TCO-OH)
Cyclooct-4-en-1-yl acetate (B1210297) is primarily utilized as a synthetic intermediate for producing its corresponding alcohol, cyclooct-4-enol (B35093). The trans-isomer of this alcohol, rel-(1R,4E,pR)-cyclooct-4-enol, commonly known as TCO-OH, is a highly valuable bioorthogonal ligand. nih.gov Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
The synthesis of TCO-OH typically starts from the more stable cis-isomer, (Z)-cyclooct-4-enol. researchgate.net This precursor undergoes a photochemical isomerization, often using a sensitizer (B1316253) like methyl benzoate (B1203000) and UV light (254 nm), to convert the cis-double bond into the highly strained trans-double bond. researchgate.net A specialized flow-synthesis method developed by Royzen and colleagues involves continuously pumping the reaction mixture through a column containing silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel. researchgate.net The trans-isomer (TCO-OH) selectively complexes with the silver ions and is retained on the column, while the unreacted cis-isomer is returned to the reaction flask for further irradiation, driving the equilibrium towards the desired product. researchgate.net
Once synthesized, TCO-OH serves as a powerful dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions, most notably with tetrazine partners. nih.gov This TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, forming a stable covalent bond without the need for a cytotoxic catalyst, making it ideal for in vivo applications like cellular imaging and bioconjugation. nih.gov The alcohol group on TCO-OH provides a convenient handle for attaching it to other molecules of interest, such as proteins, antibodies, or imaging agents. tennessee.edu
Table 1: Comparison of cis- and trans-Cyclooct-4-enol Isomers
| Property | (Z)-cyclooct-4-enol (cis) | rel-(1R,4E,pR)-cyclooct-4-enol (TCO-OH) |
| Stability | Thermodynamically stable | High ring strain, less stable |
| Reactivity | Low reactivity in IEDDA reactions | Highly reactive dienophile in IEDDA reactions |
| Synthesis | Commercially available starting material | Synthesized via photoisomerization of the cis-isomer. researchgate.net |
| Primary Use | Precursor for TCO-OH synthesis. researchgate.net | Bioorthogonal labeling, bioconjugation, prodrug activation. nih.gov |
Precursor for Strained Ring Systems
The fundamental importance of cyclooct-4-en-1-yl acetate and its derivatives in this context lies in their access to the trans-cyclooctene (B1233481) (TCO) scaffold. The TCO ring is exceptionally strained due to the geometry of the trans-double bond within the eight-membered ring. nih.gov This high ring strain is the driving force behind its remarkable reactivity in cycloaddition reactions. nih.gov
The synthesis of TCO derivatives from this compound or its alcohol precursor provides a gateway to a variety of other strained systems. The functional group at the C1 position (acetate or hydroxyl) can be chemically modified to introduce other functionalities or to build more complex molecular architectures. For instance, the alcohol of TCO-OH can be activated, such as with nitrophenyl chloroformate, to create an activated TCO-carbonate. researchgate.netacs.org This activated intermediate can then react with various nucleophiles (amines, thiols) to generate a library of functionalized TCO derivatives, each retaining the strained ring system essential for rapid bioorthogonal reactions. researchgate.net Research has also demonstrated the synthesis of other strained systems, such as heteroatom-containing trans-cycloalkenes and spirocyclic compounds derived from cyclooctene (B146475) precursors. nih.govresearchgate.net
Applications in Polymer Synthesis (e.g., Ring-Opening Polymerization)
Cyclooctene and its functionalized derivatives, including this compound, are valuable monomers in the field of polymer chemistry, particularly for Ring-Opening Metathesis Polymerization (ROMP). vulcanchem.comresearchgate.net ROMP is a powerful polymerization method that uses transition metal catalysts, such as Grubbs catalysts, to open cyclic alkenes and form linear polymers. vulcanchem.com
The resulting polymers possess an unsaturated backbone, with a double bond remaining for each monomer unit that has been incorporated. researchgate.net This feature is highly advantageous as it allows for post-polymerization modification of the polymer chain. The ester group of this compound can be hydrolyzed to yield a hydrophilic poly(cyclooctenol), or the double bonds in the backbone can be used for cross-linking or grafting other polymer chains. researchgate.net This versatility allows for the synthesis of a wide range of materials, including hydrophilic and amphiphilic homo- and copolymers with tunable properties. researchgate.net For instance, AB diblock copolymers have been prepared by the sequential ROMP of different cyclooctene monomers. molaid.com
Table 2: Research Findings in Polymer Synthesis
| Monomer/Precursor | Polymerization Method | Catalyst Example | Key Finding | Citation |
| This compound | Ring-Opening Metathesis Polymerization (ROMP) | Grubbs catalysts | Can be polymerized to form polymers with acetate side groups. | vulcanchem.com |
| Functionalized Cyclooctenes | Ring-Opening Metathesis Polymerization (ROMP) | Transition metal catalysts | Produces polymers with unsaturated backbones suitable for further modification. | researchgate.net |
| Cyclooctenes | Sequential ROMP | Ru-based catalysts | Enables the synthesis of AB diblock copolymers. | molaid.com |
Development of Cleavable Linkers and Prodrug Strategies (via TCOs)
A highly sophisticated application of TCO derivatives, synthesized from precursors like this compound, is in the design of cleavable linkers for prodrug activation. core.ac.uk A prodrug is an inactive medication that is metabolized in the body to produce an active drug. The "click-to-release" strategy leverages the rapid and highly specific TCO-tetrazine IEDDA reaction to trigger the release of a therapeutic agent at a specific time and location. amazonaws.com
In this approach, a drug molecule containing an amine or alcohol functional group is attached to the allylic position of a TCO scaffold via a carbamate (B1207046) linker. amazonaws.com This TCO-drug conjugate acts as the prodrug and remains inactive. When a tetrazine molecule is introduced, it reacts instantaneously with the TCO ring. The resulting dihydropyridazine (B8628806) intermediate is unstable and rapidly undergoes a 1,4-elimination reaction, which cleaves the carbamate linker and releases the active drug, carbon dioxide, and a pyridazine (B1198779) byproduct. amazonaws.com
This strategy offers precise spatiotemporal control over drug release, as the activation is triggered only by the presence of the tetrazine component. core.ac.uk This has significant implications for targeted cancer therapy, where a TCO-prodrug could be administered systemically, followed by targeted delivery of a tetrazine to the tumor site, ensuring that the cytotoxic drug is released preferentially in cancer cells and minimizing side effects. amazonaws.comgoogle.com
Analytical Methodologies for Characterization in Academic Research
Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural elucidation of organic molecules like Cyclooct-4-en-1-yl acetate (B1210297). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to provide a detailed picture of the compound's atomic connectivity and functional groups.
NMR spectroscopy is the most powerful tool for determining the precise structure of Cyclooct-4-en-1-yl acetate. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the protons on the vinylic carbons (HC=CH) typically appear as a multiplet in the range of δ 5.5-5.8 ppm. The proton attached to the carbon bearing the acetate group (CHOAc) is also a key diagnostic signal, often observed as a multiplet around δ 4.8-5.1 ppm, with its exact chemical shift and multiplicity depending on the stereochemistry of the molecule. The methyl protons of the acetate group present as a sharp singlet at approximately δ 2.0-2.2 ppm. The remaining methylene (B1212753) protons (CH₂) of the cyclooctyl ring produce a complex series of multiplets in the upfield region, generally between δ 1.4 and 2.5 ppm. google.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is highly deshielded and appears around δ 170-171 ppm. The olefinic carbons are found in the region of δ 128-132 ppm. The carbon atom attached to the oxygen of the acetate group (CHOAc) resonates at approximately δ 72-77 ppm. mdpi.com The methyl carbon of the acetate group gives a signal around δ 21 ppm, while the various methylene carbons of the eight-membered ring appear in the δ 22-34 ppm range. mdpi.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C=O | - | 170.1 - 170.9 |
| CH=CH | 5.59 - 5.73 | 128.6 - 131.5 |
| CHOAc | 4.95 - 5.08 | 73.6 - 77.3 |
| Ring CH₂ | 1.40 - 2.42 | 22.7 - 33.8 |
| O=C-CH₃ | 1.96 - 2.16 | 20.9 - 21.2 |
Note: Data compiled from related cyclooctenyl acetate structures. google.commdpi.comresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong C=O stretching vibration of the ester functional group, which typically appears around 1730-1740 cm⁻¹. Another key feature is the C-O single bond stretching vibration of the ester, which is usually observed in the 1220-1250 cm⁻¹ region. google.com The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration of medium intensity around 1650-1670 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond are found just above 3000 cm⁻¹ (typically 3010-3020 cm⁻¹), while the C-H stretching vibrations of the sp³-hybridized carbons of the ring and the acetate's methyl group appear just below 3000 cm⁻¹ (typically 2850-2940 cm⁻¹). google.commdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 |
| C-O (Ester) | Stretch | ~1240 |
| C=C (Alkene) | Stretch | ~1654 |
| =C-H (Alkene) | Stretch | ~3015 |
| C-H (Alkane) | Stretch | 2850 - 2940 |
Note: Data compiled from reported spectra of cyclooctenyl acetate and related structures. google.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular formula of this compound is C₁₀H₁₆O₂, corresponding to a molecular weight of 168.23 g/mol . chemnet.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 168.
A characteristic fragmentation pathway for acetate esters is the loss of acetic acid (CH₃COOH, 60 Da), which would result in a fragment ion at m/z 108. Another common fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to a fragment ion corresponding to the alcohol. mdpi.com Further fragmentation of the cyclooctenyl ring can lead to a series of smaller ions. For instance, a base peak at m/z 67 is often observed, corresponding to a C₅H₇⁺ fragment. google.com
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For C₁₀H₁₆O₂, the calculated exact mass can be compared to the measured value with a high degree of accuracy (typically within 5 ppm), confirming the molecular formula. mdpi.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 168 | [M]⁺ | [C₁₀H₁₆O₂]⁺ |
| 108 | [M - CH₃COOH]⁺ | [C₈H₁₂]⁺ |
| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Note: Fragmentation patterns are predicted based on typical acetate behavior and data from related structures. google.com
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can accurately determine the purity of a sample. The retention time of the compound is characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, in the analysis of related cyclooctene (B146475) derivatives, specialized capillary columns like a Cromapack column have been used. mdpi.com The injector and detector temperatures are typically maintained at elevated temperatures (e.g., 180 °C) to ensure efficient volatilization and detection. mdpi.com Nitrogen or helium is commonly used as the carrier gas. mdpi.comrsc.org For structural confirmation, GC is often coupled with a mass spectrometer (GC-MS), allowing for the mass spectrum of the eluting peak to be recorded. ru.nl
Table 4: Typical Gas Chromatography (GC) Parameters for Analysis of Related Compounds
| Parameter | Condition |
| Column | Cromapack Capillary Column |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | ~180 °C |
| Detector Temperature | ~180 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: Conditions are based on the analysis of similar cyclooctene derivatives. mdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative purposes. It is particularly useful for separating isomers or for purifying the compound from non-volatile impurities. Reversed-phase HPLC is a common mode used for this compound and its derivatives. In this setup, a nonpolar stationary phase, such as a C18 column (e.g., Zorbax C18 or Phenomenex C18), is used with a polar mobile phase. ru.nlrsc.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), frequently with additives like trifluoroacetic acid (TFA) to improve peak shape. ru.nl A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. ru.nlrsc.org Detection is typically performed using a UV detector, although coupling to a mass spectrometer (LC-MS) provides greater specificity and structural information. researchgate.net
Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Related Compounds
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., Zorbax, Phenomenex) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA |
| Elution | Gradient (e.g., 5% B to 95% B) |
| Detector | UV or Mass Spectrometer (MS) |
Note: Conditions are based on the analysis of similar cyclooctene derivatives. ru.nlrsc.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for the qualitative monitoring of chemical reactions that synthesize or modify this compound. This technique allows researchers to track the consumption of starting materials and the formation of the product in near real-time.
In typical academic research settings, TLC is performed using pre-coated plates, most commonly silica (B1680970) gel 60 F254. rsc.orgmdpi.comdoi.org The designation 'F254' indicates that the silica gel contains a fluorescent indicator that allows for the visualization of spots under UV light at a wavelength of 254 nm. ru.nl After applying a small sample of the reaction mixture to the baseline of the TLC plate, the plate is developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of solvent system is critical for achieving good separation between the starting materials, the product (this compound), and any by-products.
Once the solvent front approaches the top of the plate, the plate is removed, dried, and visualized. The primary method of visualization is often UV light, where UV-active compounds appear as dark spots. ru.nl For compounds that are not UV-active or for more robust visualization, chemical staining agents are used. A common stain is a potassium permanganate (B83412) (KMnO₄) solution, which reacts with compounds containing reducible functional groups (like the double bond in this compound) to produce a distinct color change, typically appearing as yellow or brown spots on a purple background. ru.nl The retention factor (R_f value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify the compound, although it is highly dependent on the specific conditions used.
Flash Column Chromatography
Following a synthesis, this compound must typically be isolated from unreacted starting materials, catalysts, and by-products. Flash column chromatography is the standard purification technique employed for this purpose on a laboratory scale. rsc.org This method is a rapid form of preparative column chromatography that uses a positive pressure (from an inert gas like nitrogen or compressed air) to force the mobile phase through a column packed with a stationary phase, usually silica gel. rsc.org
The choice of eluent (mobile phase) is determined by prior analysis using TLC to find a solvent system that provides good separation. For this compound and its derivatives, the stationary phase is almost universally silica gel (SiO₂), often with a particle size of 230-400 mesh (60 Å pore diameter). rsc.org The mobile phase typically consists of a non-polar solvent mixed with a more polar solvent. A gradient elution, where the polarity of the solvent system is gradually increased, is sometimes used to effectively separate compounds with different polarities. doi.orgrsc.org The crude product mixture is loaded onto the top of the silica gel column, and the eluent is passed through. Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
Several eluent systems have been successfully used for the purification of this compound and related structures, as detailed in the table below.
| Stationary Phase | Eluent System (Mobile Phase) | Context/Source |
| Silica Gel | Hexanes/Ethyl Acetate (99:1) | Purification of (Z)-cyclooct-4-en-1-yl acetate. rsc.org |
| Silica Gel | Hexane/Diethyl Ether (10:1) | Purification of 1-cyclooct-4-enylethanone, a related ketone. google.com |
| Silica Gel | Hexane/Diethyl Ether (19:1) | General purification of a cyclooctyl derivative. google.com |
| Silica Gel | Ether/Hexanes (10% to 40%) | Purification of (E)-cyclooct-4-en-1-ol. nih.gov |
| Silica Gel | Petroleum Ether/Ethyl Acetate (90:10) | Purification of a related bicyclic epoxide. mdpi.com |
| Silica Gel | Petroleum Ether/Ethyl Acetate (60:40) | Purification of rac-(Z)-cyclooct-5-en-1,2-diol. mdpi.com |
Determination of Enantiomeric Excess
This compound possesses a chiral center at the carbon atom bearing the acetate group. When synthesized as a single enantiomer or as an enriched mixture of enantiomers, it is crucial to determine the enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. This is most commonly accomplished using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC).
These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC is a powerful analytical method. The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz A flame ionization detector (FID) is commonly used for detection. mdpi.comrsc.org Research has shown specific conditions for analyzing the enantiomers of derivatives or closely related structures, which are indicative of the methods applicable to this compound itself.
| Column Type | Conditions | Retention Times (t_R) | Analyte |
| Chiraldex γ-TA | Isothermal at 155 °C | (S, minor) = 29.1 min, (R, major) = 32.9 min | Acetate derivative of cyclooct-4-en-1-ol (B7950028) |
| CP-Chirasil-Dex | Injector/Detector at 180 °C | t_R = 59.7 min for (1R,2R) enantiomer; t_R = 56.6 min for (1S,2S) enantiomer | (Z)-1-Hydroxycyclooct-4-enyl Acetate |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another prevalent technique for determining the ee of chiral compounds. It is particularly useful for less volatile compounds or when derivatization for GC is not desirable. The separation is achieved on a column packed with a chiral stationary phase, such as polysaccharide-based selectors like amylose (B160209) or cellulose (B213188) derivatives coated on silica gel. mdpi.com
| Column Type | Mobile Phase | Flow Rate | Retention Times (t_R) | Analyte |
| Chiralpak–AD | n-Heptane/Ethanol (9:1) | 1 mL/min | Not specified for target compound | General method for related chiral compounds. mdpi.com |
| Chiralcel OD-H | n-Hexane/Isopropyl Alcohol (99.3:0.7) | 0.4 mL/min | Not specified for target compound | Used for (S)-Cycloocta-2,6-dien-1-yl 4-Nitrobenzoate. acs.org |
| Chiralpak AD | n-Hexane/Isopropyl Alcohol (99.6:0.4) | 0.6 mL/min | t_R = 16.5 min (R), 19.1 min (S) | Used for a related chiral benzoate (B1203000) ester. rsc.org |
Computational and Theoretical Studies on Cyclooctene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of cyclooctene (B146475) systems. These calculations determine the distribution of electrons within the molecule, which governs its stability, geometry, and how it interacts with other reagents.
Research on various cyclooctene isomers using DFT at levels like B3LYP/6-311G* has been used to calculate total energies and determine the relative stability of different structural arrangements. researchgate.net For instance, such calculations can differentiate the stability between various bicyclic and monocyclic C8 isomers, revealing that cis-configured cyclic rings are generally more stable than their trans counterparts due to reduced ring strain. researchgate.net
In the context of reactivity, computational studies have been pivotal in designing highly reactive trans-cyclooctene (B1233481) (TCO) derivatives. nih.govunits.it The reactivity of TCOs in reactions like the inverse electron-demand Diels-Alder (IEDDA) cycloaddition is largely dictated by ring strain and the electronic nature of the alkene. nih.govnih.gov Computational models show that forcing the eight-membered ring into a strained 'half-chair' conformation, as opposed to the more stable 'crown' conformation, lowers the energy barrier for reactions. nih.govunits.itnih.gov The introduction of an acetate (B1210297) group, as in cyclooct-4-en-1-yl acetate, can influence the electronic properties of the molecule, although its effect is generally less pronounced than that of strongly electron-withdrawing or ring-fusing groups. DFT calculations can precisely quantify these subtle electronic influences on the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity in cycloaddition reactions.
A common approach involves calculating the potential energy surface (PES) for a reaction. For the reaction between a TCO derivative and a reaction partner like tetrazine, the PES maps the energy changes as the molecules approach and react, identifying the transition state—the highest energy point on the reaction pathway. The energy of this transition state (the activation barrier) is a critical predictor of reaction speed. nih.govwhiterose.ac.uk For example, calculations at the M06L/6-311+G(d,p) level of theory have been used to determine the activation free energy (ΔG‡) for the reaction of TCO with s-tetrazine, providing a quantitative measure of its reactivity. units.it
Table 1: Calculated Activation Barriers for Diels-Alder Reactions of Cyclooctene Conformers with s-Tetrazine This table presents theoretical data for parent cyclooctene conformers to illustrate the impact of conformation on reactivity, as specific data for this compound is not available.
| Reactant | Conformation | Calculation Level | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| trans-Cyclooctene | Crown | M06L/6-311+G(d,p) | 8.92 | units.it |
| cis-Fused Bicyclo[6.1.0]non-4-ene | Half-Chair | M06L/6-311+G(d,p) | 6.95 | units.it |
Molecular Modeling and Conformational Analysis
The eight-membered ring of cyclooctene is highly flexible and can adopt multiple conformations. Molecular modeling and conformational analysis are essential for identifying the most stable (lowest energy) shapes and understanding how the molecule's three-dimensional structure influences its properties.
For cyclooctene derivatives, the key conformations of the trans-isomer are the relatively stable 'crown' and the higher-energy 'half-chair' forms. nih.gov Computational studies have shown that the crown conformation is the energetically preferred ground state for the parent TCO. nih.gov However, chemical modifications can alter this preference. For example, fusing a cis-dioxolane ring to the TCO core forces the molecule into the strained half-chair conformation, which dramatically enhances its reactivity. nih.gov This principle of "strain-release" is a cornerstone of designing fast bioorthogonal reagents. While the acetate group in this compound is a substituent rather than a fused ring, its steric bulk and electronic properties can still influence the conformational equilibrium of the cyclooctene ring, a factor that can be precisely modeled.
Computational methods allow for the systematic exploration of the conformational space to find all low-energy structures. Geometrical parameters such as bond lengths, bond angles, and dihedral angles are calculated and compared with experimental data where available. For a series of ten C8H14 isomers, computational analysis revealed that bicyclic structures are generally the most stable. researchgate.net This type of analysis provides fundamental insights into the inherent stability of the carbon skeleton.
Table 2: Calculated Relative Energies of Cyclooctene Isomers This table is based on a computational study of various C8H14 isomers to demonstrate the use of modeling in determining stability. researchgate.net The specific conformers of this compound would have their own unique energy landscape.
| Isomer Structure | Level of Theory | Total Energy (Hartrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Isomer I | B3LYP/6-311G* | -312.27313 | 0.00 |
| Isomer II | B3LYP/6-311G* | -312.25983 | 8.35 |
| Isomer III | B3LYP/6-311G* | -312.25752 | 9.80 |
Prediction of Reaction Rates and Mechanisms
A major application of computational chemistry in the study of cyclooctene systems is the prediction of reaction kinetics and the elucidation of reaction mechanisms. By calculating the energy profile of a reaction, chemists can predict its rate constant and understand the step-by-step process through which reactants are converted to products. nih.gov
This is particularly relevant for the IEDDA reaction, which is central to the application of TCO derivatives. nih.govacs.org Computational simulations can model the approach of the tetrazine to the cyclooctene double bond, the formation of the new carbon-nitrogen bonds, and the subsequent rearrangement or fragmentation. These studies have confirmed that the high reactivity of strained TCOs is due to a lowered activation barrier, which translates to faster reaction rates. units.it
For example, computer simulations have been used to rationalize why attaching TCO moieties to a polymer backbone can lead to a significant increase in the apparent reaction rate with lipophilic tetrazines. nih.govacs.org These models suggest that hydrophobic effects and polymer rearrangements create local "patches" of high TCO concentration that attract the reaction partner, accelerating the ligation. nih.govacs.org
Furthermore, kinetic models can be developed based on proposed reaction mechanisms. For the hydroformylation of cyclooctene, a phenomenological rate law was derived that accurately described the reaction kinetics as first-order in alkene and catalyst concentration and negative-order in carbon monoxide. researchgate.net The activation energy for this process was calculated to be 68 kJ/mol. researchgate.net Such models are invaluable for optimizing reaction conditions in industrial and laboratory settings.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of cyclooct-4-en-1-yl acetate (B1210297), particularly its trans or (E)-isomer, is crucial for its application in bioorthogonal chemistry. google.com Current research is geared towards overcoming the limitations of existing methods, which often involve classical photoisomerization of the cis-isomer. ru.nl
A significant advancement is the development of continuous flow photoreactors. ru.nld-nb.info These systems replace traditional silver nitrate (B79036) impregnated silica (B1680970) gel columns with liquid-liquid extraction modules, allowing for a constant substrate concentration and enabling the process to be scaled up. ru.nl This method has been successfully applied to the synthesis of several trans-cyclooctenes (TCOs), producing up to 2.2 grams per hour of specific E-isomers. ru.nl Another approach involves the acetylation of cyclooct-4-en-1-ol (B7950028). vulcanchem.com
Future explorations are likely to focus on:
Improved Photochemical Methods: Designing more efficient and lower-cost flow setups to make TCO derivatives more accessible for research. d-nb.info This includes optimizing sensitizers and reactor designs for higher yields and purity. google.com
Stereoselective Synthesis: Developing methods for the diastereoselective synthesis of specific TCO isomers. For instance, stereo-controlled additions of nucleophiles to trans-cyclooct-4-enone have been reported as a pathway to specific axial-substituted TCOs, which can then be functionalized. researchgate.netnih.gov
Enzymatic Resolutions: Utilizing biocatalysts, such as lipases, in combination with techniques like microwave irradiation to achieve kinetic resolution of related racemic compounds like (Z)-2-acetoxycyclooct-4-enyl acetate. mdpi.com This offers a green and efficient route to enantiomerically pure derivatives.
Design of Advanced Derivatives for Specific Applications
Cyclooct-4-en-1-yl acetate itself is often a precursor to more complex molecules designed for specific functions. Research is actively pursuing the design of advanced derivatives with tailored properties.
Bioorthogonal Ligation and Imaging: The trans-isomer of this compound and its derivatives are key components in bioorthogonal "click chemistry". Derivatives such as (E)-cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate (TCO-NHS ester) are used for labeling biomolecules like antibodies for PET imaging and other detection methods. nih.govnih.gov Future designs will likely focus on optimizing the linker between the TCO moiety and the biomolecule to improve properties like in vivo stability and clearance. nih.gov
Prodrug Activation: TCO derivatives are being engineered for "click-to-release" drug delivery systems. A TCO-functionalized prodrug remains inactive until it reacts with a tetrazine administered separately, triggering the release of the active drug at a specific site. nih.govcore.ac.uk Advanced derivatives are being designed to release a wider variety of functional groups beyond amines, including alcohols and carboxylic acids, thereby expanding the scope of this technology. core.ac.uk For example, a (R,E)-cyclooct-4-en-1-yl carbamate (B1207046) derivative has been incorporated into an intracellular self-assembling ALK degrader. google.com
Fragrance Industry: Certain cyclooctene (B146475) derivatives, including ketones and alcohols structurally related to this compound, possess unique odor profiles described as agrestic, thujone-like, and floral. google.comgoogle.com Research may lead to new derivatives with desirable fragrance characteristics. google.com
Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound derivatives is essential for optimizing their performance and designing new applications.
The primary transformation of interest is the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes and tetrazines. researchgate.net The high ring strain of the trans-double bond is the driving force behind the exceptionally fast reaction rates, which can be up to 3.3 x 10⁶ M⁻¹s⁻¹. ru.nl
Key areas of mechanistic investigation include:
Photoisomerization: The process of converting the thermodynamically more stable cis-isomer to the highly reactive trans-isomer using UV light is fundamental. google.com Mechanistic studies focus on the equilibrium between the E/Z isomers and the role of sensitizers and complexing agents like silver ions in trapping the trans-isomer. google.comru.nl
IEDDA Cycloaddition: The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a rapid cycloreversion to yield stable dihydropyridazines. researchgate.net The substitution pattern on both the TCO and the tetrazine significantly influences the reaction kinetics. nih.govharvard.edu For example, studies have shown that the axial isomer of trans-cyclooct-2-enol exhibits higher reactivity than the equatorial isomer, a finding that also applies to the trans-cyclooct-4-enol series. nih.gov
"Click-to-Release" Mechanisms: For prodrug applications, the mechanism of payload release following the IEDDA reaction is critical. In TCO-triggered systems, the reaction with a tetrazine-based linker leads to a 1,4-elimination of a carbamate, liberating the payload. nih.gov Mechanistic studies aim to understand the tautomerization steps of the dihydropyridazine (B8628806) intermediate that lead to the release, which can inform the design of linkers with faster and more efficient cleavage kinetics. nih.govcore.ac.uk
Integration into Novel Bioorthogonal Systems
The ultimate goal for many TCO derivatives is their seamless integration into complex biological environments for in vivo applications. ru.nl While the parent alcohol, trans-cyclooct-4-enol (TCO-OH), is widely used as a bioorthogonal handle, the acetate serves as a vital synthetic intermediate to access a range of functional derivatives.
Emerging research focuses on:
Pretargeted Imaging and Therapy: This strategy involves administering a TCO-conjugated antibody that binds to a target (e.g., a tumor cell). nih.gov After the unbound antibody is cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-antibody conjugate at the target site. nih.gov This approach minimizes radiation exposure to healthy tissues and is being refined by developing new TCO-linkers that improve in vivo stability and reaction rates. nih.gov
Spatially and Temporally Controlled Drug Activation: Bioorthogonal decaging reactions allow for the precise activation of drugs in specific locations and at specific times. core.ac.uk The TCO-tetrazine reaction is an ideal trigger due to its speed and selectivity. Future systems may involve multi-step bioorthogonal reactions or triggers responsive to specific biological cues in addition to the exogenously administered reaction partner.
Intracellular Assembly: Novel systems are being developed where bioorthogonal reactions trigger the self-assembly of molecules inside a cell. A precursor molecule containing a (R,E)-cyclooct-4-en-1-yl group can react with another precursor via a bioorthogonal reaction to form a functional protein degrader directly within the cellular environment. google.com
The continued development of synthetic pathways, derivative design, mechanistic understanding, and bioorthogonal integration ensures that this compound and its successors will remain at the forefront of chemical innovation.
Table of Mentioned Compounds
| Compound Name |
|---|
| (E)-cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
| (E)-cyclooct-4-en-1-yl acetate |
| (R,E)-cyclooct-4-en-1-yl (3-(4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-8-yl))piperazin-1-yl)-3-propionyl)carbamate |
| (Z)-2-acetoxycyclooct-4-enyl acetate |
| (Z)-cyclooct-4-en-1-yl acetate |
| (Z)-cyclooct-4-en-1-yl methanesulfonate |
| Cyclooct-4-en-1-ol |
| This compound |
| Ethyl cyclooct-4-ene-1-carboxylate |
| trans-Cyclooct-4-en-1-ol |
Q & A
Q. What are the established synthetic routes for Cyclooct-4-en-1-yl acetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of cyclooct-4-en-1-ol with acetic anhydride, catalyzed by acids like sulfuric acid or enzymes. Key factors include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) accelerate esterification but may require neutralization steps. Enzymatic methods (lipases) offer milder conditions but lower yields.
- Temperature control : Excess heat can lead to side reactions (e.g., ring-opening or peroxide formation, especially if residual alkenes are present) .
- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis. Post-synthesis, purification via column chromatography or distillation is critical to isolate the product. Yield optimization often involves iterative adjustment of molar ratios and reaction time.
Q. How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?
- NMR Spectroscopy : The acetate methyl group appears as a singlet near δ 2.05 ppm. The cyclooctene protons show characteristic splitting (δ 5.3–5.6 ppm for vinyl protons) and coupling constants indicative of cis/trans isomerism.
- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ confirms the ester carbonyl group.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 168 (M⁺) and fragments (e.g., m/z 126 from loss of acetyl group).
- HPLC/GC : Retention time comparison with standards and absence of secondary peaks confirm purity.
Advanced Research Questions
Q. In bioorthogonal chemistry applications, how can researchers optimize this compound derivatives for selective reactions in biological systems?
this compound derivatives (e.g., TCO lysine analogs) are used in inverse electron-demand Diels-Alder (IEDDA) reactions for protein labeling. Methodological considerations include:
- Kinetic studies : Monitoring reaction rates with tetrazine partners using stopped-flow spectroscopy to balance speed and biocompatibility.
- Selectivity enhancement : Introducing steric hindrance (e.g., methyl groups on the cyclooctene ring) to reduce off-target reactions .
- In vivo stability : Assessing metabolic degradation via LC-MS in cell lysates or serum.
Q. How should researchers address contradictory data on the stability of this compound under varying storage conditions?
Discrepancies in stability studies often arise from:
- Peroxide formation : Cyclooctene derivatives are prone to autoxidation. Use argon/vacuum sealing for storage and test peroxide levels periodically via iodide assays .
- Temperature/humidity : Accelerated stability studies (40°C/75% RH) over 1–3 months can model long-term degradation.
- Analytical consistency : Standardize HPLC protocols (column type, mobile phase) across labs to reduce variability.
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
X-ray crystallography using programs like SHELXL or WinGX requires:
- Data collection : High-resolution (<1.0 Å) datasets to resolve conformational flexibility in the cyclooctene ring.
- Refinement : Anisotropic displacement parameters for non-hydrogen atoms and validation via R-factor convergence (<5% discrepancy) .
- Twinned crystals : Use SHELXD for structure solution if twinning is detected.
Methodological Design and Data Analysis
Q. How can researchers design experiments to evaluate this compound’s role in lipid membrane dynamics?
- Model membranes : Incorporate the compound into liposomes and measure membrane fluidity via fluorescence anisotropy (e.g., DPH probes).
- Comparative studies : Contrast with cholesterol esters (e.g., cholesteryl acetate) to assess acyl chain packing differences .
- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM) to predict interaction energies with phospholipids.
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with post-hoc tests : Compare toxicity across concentrations while controlling for batch effects.
- Survival analysis : Use Kaplan-Meier curves for longitudinal studies on model organisms.
Emerging Applications
Q. What challenges arise when incorporating this compound into drug delivery systems, and how can they be mitigated?
- Solubility limitations : Use co-solvents (PEG, cyclodextrins) or nanoemulsion techniques.
- Controlled release : Engineer pH-sensitive linkers to trigger ester hydrolysis in target tissues.
- Biosafety : Conduct hemolysis assays and cytokine profiling to assess biocompatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
